

A Comparative Analysis of Mechanical Properties: F1839 Foam vs. Cadaveric Bone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *F1839-I*

Cat. No.: *B161263*

[Get Quote](#)

For researchers, scientists, and drug development professionals seeking a reliable and consistent alternative to cadaveric bone for biomechanical testing, F1839 rigid polyurethane foam presents a compelling option. This guide provides an objective comparison of the mechanical properties of F1839 foam and human cadaveric bone, supported by experimental data and standardized testing protocols.

The inherent variability of cadaveric bone, influenced by factors such as age, sex, and health status of the donor, poses significant challenges to the reproducibility of mechanical testing.^[1] In contrast, F1839 foam, manufactured in accordance with ASTM F1839 standards, offers a consistent and customizable platform for orthopedic device and instrument testing.^{[2][3][4][5][6][7][8]} This standardized material is available in various grades, each designed to simulate the mechanical properties of different densities of human cancellous bone.^{[3][5][8][9]}

Quantitative Comparison of Mechanical Properties

The mechanical behavior of both F1839 foam and cadaveric bone can be characterized by several key parameters, including compressive strength, compressive modulus, and tensile strength. The following tables summarize the quantitative data for various grades of F1839 foam alongside the reported ranges for human cadaveric bone.

Table 1: Compressive Strength (MPa)

Material	Compressive Strength (MPa)
F1839 Foam (Grade 5)	1.8
F1839 Foam (Grade 10)	5.2
F1839 Foam (Grade 15)	9.5
F1839 Foam (Grade 20)	15.2
F1839 Foam (Grade 30)	27.9
F1839 Foam (Grade 40)	43.1
Human Cancellous Bone	2 - 12[10]
Human Cortical Bone	100 - 230

Table 2: Compressive Modulus (MPa)

Material	Compressive Modulus (MPa)
F1839 Foam (Grade 5)	45
F1839 Foam (Grade 10)	120
F1839 Foam (Grade 15)	220
F1839 Foam (Grade 20)	360
F1839 Foam (Grade 30)	650
F1839 Foam (Grade 40)	1100
Human Cancellous Bone	50 - 500
Human Cortical Bone	12,000 - 20,000

Table 3: Tensile Strength (MPa)

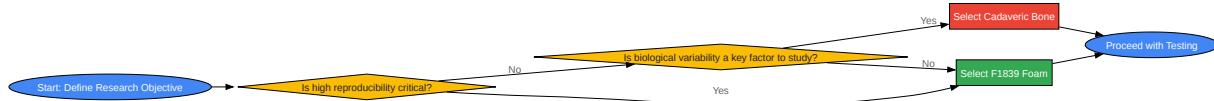
Material	Tensile Strength (MPa)
F1839 Foam	Data not specified in ASTM F1839, typically lower than compressive strength
Human Cancellous Bone	1 - 10
Human Cortical Bone	50 - 150 ^[1]

Experimental Protocols

The mechanical properties of F1839 foam are determined according to the standardized test methods outlined in ASTM F1839. For cadaveric bone, a variety of experimental protocols are employed, which contributes to the range of reported values.

ASTM F1839 Compressive Testing Protocol:

- Specimen Preparation: Cubic or cylindrical specimens of the foam are prepared with specific dimensions.
- Test Setup: The specimen is placed between two flat, parallel platens on a universal testing machine.
- Loading: A compressive load is applied at a constant rate of displacement.
- Data Acquisition: Load and displacement data are recorded throughout the test.
- Calculation: Compressive strength is calculated as the maximum stress the material can withstand before failure. The compressive modulus is determined from the initial linear portion of the stress-strain curve.


Typical Cadaveric Bone Compression Testing Protocol:

- Specimen Procurement and Preparation: Bone specimens are harvested from human cadavers. They are often machined into standardized shapes (cubes or cylinders) while being kept moist with a saline solution to maintain their physiological properties.^[1]

- Test Setup: Similar to the foam testing, the bone specimen is compressed between platens in a universal testing machine.
- Loading: A controlled compressive load is applied.
- Data Acquisition: Load and deformation are continuously measured.
- Calculation: Compressive strength and modulus are calculated from the resulting stress-strain data.

Logical Workflow for Material Selection

The decision to use F1839 foam or cadaveric bone depends on the specific research question and desired level of control. The following diagram illustrates a logical workflow for this selection process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Insights into the effects of tensile and compressive loadings on human femur bone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. store.astm.org [store.astm.org]
- 3. img.antpedia.com [img.antpedia.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. ASTM F1839-08 | Mecmesin [mecmesin.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ASTM F1839 - EndoLab [endolab.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Mechanical Properties: F1839 Foam vs. Cadaveric Bone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161263#f1839-i-foam-vs-cadaveric-bone-mechanical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

